PNU-74654

Acute Myeloid Leukemia Wnt Signaling Chemosensitivity

PNU-74654 is a mechanistically distinct Wnt pathway inhibitor that directly binds β-catenin (Kd=450 nM) to disrupt the TCF4 interaction—unlike Porcupine inhibitors (IWP-2) or CBP antagonists (ICG-001). It uniquely reduces AML proliferation and chemosensitizes to Ara-C where IWP-2 fails, and shows cell-type-selective activity (active in NCI-H295, inactive in HeLa). This target specificity makes it essential for unambiguous dissection of β-catenin/TCF4 transcriptional biology in adrenal cancer, AML, and pancreatic cancer EMT studies. Procure the highest-purity compound with validated batch data and global shipping.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
CAS No. 113906-27-7
Cat. No. B1678932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-74654
CAS113906-27-7
SynonymsN'-((E)-(5-methylfuran-2-yl)methylidene)-2-phenoxybenzohydrazide
N-((5-methyl-2-furanyl)methylideneamino)-2-phenoxybenzamide
PNU-74654
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)
InChIKeyJJEDWBQZCRESJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PNU-74654: A TCF4/β-Catenin Interaction Inhibitor for Wnt/β-Catenin Pathway Research


PNU-74654 (CAS 113906-27-7) is a small-molecule inhibitor that selectively targets the Wnt/β-catenin signaling pathway by disrupting the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4) [1]. It binds directly to β-catenin with a reported dissociation constant (Kd) of 450 nM, as determined by isothermal titration calorimetry (ITC) [2]. This mechanism prevents the formation of the β-catenin/TCF4 transcriptional complex, thereby downregulating Wnt target gene expression [1]. PNU-74654 is extensively used as a chemical probe to dissect Wnt pathway biology in cancer and stem cell research [3].

Why PNU-74654 Cannot Be Simply Substituted with Other Wnt Pathway Inhibitors


Wnt/β-catenin pathway inhibitors exhibit distinct mechanisms of action, target engagement profiles, and functional consequences, making them non-interchangeable. While some inhibitors target upstream signaling components (e.g., Porcupine inhibitors like IWP-2) or downstream transcriptional co-activators (e.g., CBP inhibitors like ICG-001), PNU-74654 directly disrupts the β-catenin/TCF4 protein-protein interaction [1]. This mechanistic divergence results in variable efficacy across different cellular contexts; for instance, in acute myeloid leukemia (AML) models, PNU-74654 significantly reduced proliferation and improved chemosensitivity, whereas the Porcupine inhibitor IWP-2 failed to do so [2]. Furthermore, PNU-74654 displays cell-type specific activity, demonstrating antiproliferative effects in adrenocortical NCI-H295 cells but not in HeLa cells, underscoring the importance of its precise molecular target for achieving desired experimental outcomes . Substitution without rigorous validation introduces significant risk of confounding results and misinterpretation of Wnt pathway biology.

Quantitative Differentiation of PNU-74654 from Alternative Wnt Pathway Inhibitors


Direct Comparison of PNU-74654, Niclosamide, and IWP-2 in AML Proliferation and Chemosensitization

In a head-to-head study assessing the effect of various Wnt pathway inhibitors on AML cell proliferation and Ara-C sensitivity, PNU-74654 (a TCF/LEF inhibitor) and Niclosamide (an LRP6 inhibitor) significantly reduced proliferation and enhanced drug sensitivity in AML cells, both alone and in co-culture with bone marrow stromal cells. In contrast, the Porcupine inhibitor IWP-2 failed to produce any significant effect under the same experimental conditions [1]. In vivo, PNU-74654 administration (along with Niclosamide and LiCl) significantly reduced bone marrow leukemic burden and acted synergistically with Ara-C to improve mouse survival [1].

Acute Myeloid Leukemia Wnt Signaling Chemosensitivity

Mechanism of Action Divergence: PNU-74654 vs. ICG-001

PNU-74654 and ICG-001 both inhibit Wnt/β-catenin-mediated transcription but operate through distinct mechanisms. PNU-74654 directly binds to β-catenin (Kd = 450 nM) and prevents its interaction with TCF4, thereby blocking the formation of the active transcriptional complex [1][2]. ICG-001, conversely, binds to CREB-binding protein (CBP) with an IC50 of 3 μM and disrupts the β-catenin/CBP interaction, but it does not affect the related coactivator p300 [3]. This mechanistic difference implies that PNU-74654 is a more direct and specific disruptor of the β-catenin/TCF complex, whereas ICG-001 modulates a broader transcriptional co-activator network.

Wnt Signaling Transcriptional Regulation Mechanism of Action

Cell-Type Specific Antiproliferative Activity of PNU-74654

PNU-74654 exhibits pronounced cell-type specificity in its antiproliferative effects. In NCI-H295 adrenocortical tumor cells, PNU-74654 treatment (5-200 μM, 96 h) resulted in a significant decrease in cell proliferation [1]. In stark contrast, no effects on viability were observed in HeLa cervical cancer cells under identical treatment conditions [1]. This differential activity underscores that PNU-74654's efficacy is not universal and depends on the cellular context, particularly the reliance on β-catenin/TCF4 transcriptional activity.

Cancer Cell Biology Wnt Pathway Cell Proliferation

Quantitative Binding Affinity of PNU-74654 to β-Catenin

The binding affinity of PNU-74654 for β-catenin has been quantitatively determined using multiple biophysical techniques. Isothermal titration calorimetry (ITC) experiments yielded a dissociation constant (Kd) of 450 nM for the interaction between PNU-74654 and β-catenin [1][2]. Additionally, a KD50 value of 450 nM has been reported for the inhibition of the β-catenin/TCF4 interaction . This well-defined affinity provides a benchmark for comparing PNU-74654 with other β-catenin inhibitors and for establishing dose-response relationships in cellular assays.

Protein-Protein Interaction Wnt Signaling Biophysical Characterization

Recommended Research Applications for PNU-74654 Based on Verified Evidence


Investigating the Role of β-Catenin/TCF4 Signaling in Adrenocortical Cancer and Steroidogenesis

Given its demonstrated efficacy in reducing proliferation and modulating steroid hormone secretion in NCI-H295 adrenocortical tumor cells [1], PNU-74654 is a suitable tool compound for studying the contribution of Wnt/β-catenin signaling to adrenal cancer pathogenesis and adrenal steroidogenesis. Researchers can use this compound to dissect the pathway's involvement in cortisol, testosterone, and androstenedione production [1].

Probing Wnt Pathway Dependency in Acute Myeloid Leukemia (AML) and Combination Therapy Strategies

Based on its ability to reduce AML cell proliferation and enhance sensitivity to Ara-C in both in vitro and in vivo models [2], PNU-74654 is a valuable tool for research focused on Wnt pathway addiction in AML. It can be employed in preclinical studies to explore combination therapies with standard-of-care chemotherapeutics and to investigate mechanisms of chemoresistance mediated by the bone marrow microenvironment [2].

Mechanistic Studies of β-Catenin/TCF4 Transcriptional Complex Disruption

As a well-characterized, direct inhibitor of the β-catenin/TCF4 protein-protein interaction (Kd = 450 nM) [3], PNU-74654 is an ideal chemical probe for investigating the specific downstream transcriptional consequences of disrupting this complex. It is particularly useful in experiments designed to differentiate the roles of β-catenin/TCF4 signaling from other Wnt pathway branches or transcriptional co-activator functions [4].

Evaluating Wnt Signaling in Pancreatic Cancer Cell Cycle and EMT

PNU-74654 has been shown to induce G1 cell cycle arrest and inhibit epithelial-mesenchymal transition (EMT) in pancreatic cancer cell lines [5]. Therefore, it is a relevant tool for researchers studying the role of Wnt/β-catenin signaling in pancreatic cancer progression, specifically regarding cell cycle regulation and metastatic potential [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PNU-74654

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.